molecular formula C17H17NO B8546289 4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde CAS No. 26198-05-0

4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde

Cat. No.: B8546289
CAS No.: 26198-05-0
M. Wt: 251.32 g/mol
InChI Key: XSPYARIASOKTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(Dimethylamino)phenyl]ethenyl}benzaldehyde is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

26198-05-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]ethenyl]benzaldehyde

InChI

InChI=1S/C17H17NO/c1-18(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-19)8-6-14/h3-13H,1-2H3

InChI Key

XSPYARIASOKTRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask compound 17 (300 mg, 1 mmol) was transferred followed by THF (5 mL). The heterogeneous solution was cooled at −78° C. and n-BuLi (1.6M in hexane, 1 mmol) was added dropwise over 5 min, followed by DMF (1.5 mL). The reaction mixture was stirred at −78° C. for 3 hours then it was quenched by water (1 mL) and the mixture was extracted with ether (2×25 mL). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated under reduced pressure to give compound 18. 18: 60% yield; yellow powder; 1H NMR (400 MHz, CDCl3) δ9.96 (s, 1H), 7.83 (d, 2H, J=8.2 Hz), 7.60 (d, 2H, J=8.2 Hz), 7.44 (d, 2H, J=8.8 Hz), 7.22 (d, 1H, J=16.2 Hz), 6.94 (d, 1H, J=16.2 Hz), 6.72 (d, 2H, J=8.8 Hz), 3.01 (s, 6H); 13C NMR (100 MHz, CDCl3) δ 191.8, 150.8, 144.7, 134.7, 134.6, 132.7, 130.4, 128.4, 126.4, 124.9, 122.8, 112.4, 40.5; HRMS calc for C17H17NO 252.1384 found 252.1383.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Yield
60%

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